Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Description
“Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” is a chemical compound with the molecular formula C14H11NOS . It is also known by other names such as “2-(2-Methoxyphenyl)benzothiazole”, “2-(2-Methoxyphenyl)-1,3-benzothiazol”, and "Benzothiazole, 2-(2-methoxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of “Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” consists of a benzothiazole ring attached to a methoxyphenyl group . The average mass of the molecule is 241.308 Da and the monoisotopic mass is 241.056137 Da .Physical And Chemical Properties Analysis
“Benzothiazol-2-yl-(2-methoxy-phenyl)-amine” has a molecular weight of 241.308 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
Research demonstrates that N-(substituted benzothiazol-2-yl)amide derivatives exhibit significant anticonvulsant and neuroprotective effects. A study highlighted that a specific compound within this class, identified as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed promising results in lowering malondialdehyde (MDA) and lactate dehydrogenase (LDH) levels, indicating potential as a lead compound for developing safer anticonvulsants with neuroprotective effects (M. Hassan, S. Khan, M. Amir, 2012).
Urease Enzyme Inhibition and Nitric Oxide Scavenging
Another study focused on the synthesis of 2-amino-6-arylbenzothiazoles through Suzuki cross coupling reactions, discovering compounds with potent urease enzyme inhibition and nitric oxide (NO) scavenging activities. Particularly, 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine stood out for its high NO scavenging ability, suggesting potential pharmaceutical and biological importance (Y. Gull et al., 2013).
Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles have been identified for their selective and potent antitumor properties. Research has shown that amino acid prodrugs of these compounds, particularly 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, exhibit significant growth inhibitory potency against breast and ovarian xenograft tumors, highlighting their potential in cancer treatment (T. Bradshaw et al., 2002).
Corrosion Inhibition
Benzothiazole derivatives have also found application in corrosion inhibition, with compounds such as (4-benzothiazole-2-yl-phenyl)-dimethyl-amine showing significant inhibition efficiency for mild steel in acidic conditions. These findings underscore the potential of benzothiazole derivatives in protecting metals from corrosion, supporting their application in industrial maintenance (Zohreh Salarvand et al., 2017).
Antimicrobial Activity
Synthesis of 2-phenylamino-thiazole derivatives has revealed compounds with notable antimicrobial activity against various bacterial and fungal strains. This suggests their potential as new antimicrobial agents, contributing to the development of novel treatments for infectious diseases (D. Bikobo et al., 2017).
properties
IUPAC Name |
N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDBPDAUUFQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284029 | |
Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |
CAS RN |
1843-22-7 | |
Record name | NSC34958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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